molecular formula C20H15ClF3N3O2S B4308700 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE

Cat. No.: B4308700
M. Wt: 453.9 g/mol
InChI Key: KPDUAGSIDDPJTP-UHFFFAOYSA-N
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Description

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzimidazole moiety. Common methods include the Debus-Radziszewski synthesis and the Wallach synthesis Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 150°C .

Major Products

Major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of a benzimidazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O2S/c21-13-6-5-11(9-12(13)20(22,23)24)27-18(28)10-16(19(27)29)30-8-7-17-25-14-3-1-2-4-15(14)26-17/h1-6,9,16H,7-8,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDUAGSIDDPJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 3
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 4
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE

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